

# An In-depth Technical Guide to (1R)-1-(4-nitrophenyl)ethan-1-ol

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## Compound of Interest

Compound Name: (1R)-1-(4-nitrophenyl)ethan-1-ol

Cat. No.: B2754025

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## Introduction

**(1R)-1-(4-nitrophenyl)ethan-1-ol** is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its importance lies primarily in its role as a key chiral building block for the synthesis of more complex molecules, most notably the broad-spectrum antibiotic Chloramphenicol. The precise stereochemistry at the benzylic alcohol position is crucial for the biological activity of the final therapeutic agent. This technical guide provides a comprehensive overview of the identifiers, properties, synthesis, and applications of **(1R)-1-(4-nitrophenyl)ethan-1-ol**, tailored for professionals in research and drug development.

## Chemical Identifiers and Physical Properties

Accurate identification and characterization are fundamental in chemical and pharmaceutical research. The following tables summarize the key identifiers and physical properties of **(1R)-1-(4-nitrophenyl)ethan-1-ol**.

Identifier Type	Value
CAS Number	58287-18-6
PubChem CID	9793932
InChI	InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
InChIKey	CRJFHXYELTYDSG-SCSAIBSYSA-N
Canonical SMILES	<chem>CC([C@H])(O)C1=CC=C(--INVALID-LINK--[O-])C=C1</chem>
Molecular Formula	C8H9NO3
Molecular Weight	167.16 g/mol

Note: The racemic mixture, 1-(4-nitrophenyl)ethan-1-ol, has the CAS Number 6531-13-1.

Property	Value
Physical State	Not specified, likely a solid or oil
Melting Point	30-32 °C (for the racemic mixture)
Boiling Point	137-138 °C at 2 Torr (for the racemic mixture)
Solubility	Slightly soluble in chloroform and methanol

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **(1R)-1-(4-nitrophenyl)ethan-1-ol**.

Spectroscopy	Data
<sup>1</sup> H NMR	Spectral data is available, with characteristic peaks for the aromatic, methine, and methyl protons.
<sup>13</sup> C NMR	Spectral data is available, showing distinct signals for the carbon atoms in the molecule.
Mass Spectrometry	Mass spectral data is available, confirming the molecular weight.
Infrared (IR)	IR spectra show characteristic absorptions for the hydroxyl and nitro groups.

## Synthesis of (1R)-1-(4-nitrophenyl)ethan-1-ol

The most common and efficient method for the synthesis of **(1R)-1-(4-nitrophenyl)ethan-1-ol** is the asymmetric reduction of its corresponding prochiral ketone, 4-nitroacetophenone. This transformation is typically achieved using a chiral catalyst to ensure high enantioselectivity.

## Experimental Protocol: Asymmetric Reduction of 4-Nitroacetophenone

This protocol is a generalized procedure based on established methods using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

Materials:

- 4-Nitroacetophenone
- (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (chiral catalyst)
- Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
- Anhydrous tetrahydrofuran (THF)
- Methanol

- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- **Catalyst Preparation (in situ):** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.
- **Reaction Setup:** Cool the catalyst solution to 0 °C in an ice bath. To this, slowly add the borane reagent (e.g., BMS, approximately 1.0-1.2 equivalents). Stir the mixture for 15-30 minutes at this temperature.
- **Substrate Addition:** Dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
- **Quenching:** Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose the excess borane.
- **Work-up:** Allow the mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on

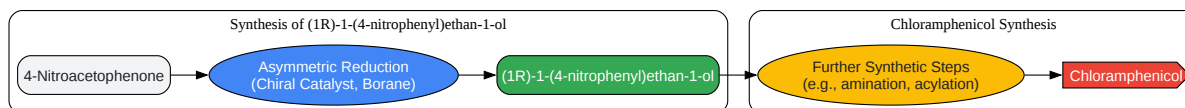
silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford **(1R)-1-(4-nitrophenyl)ethan-1-ol**.

- Characterization: Confirm the identity and enantiomeric excess of the product using spectroscopic methods (NMR, MS) and chiral HPLC analysis.

## Application in Drug Development: Synthesis of Chloramphenicol

**(1R)-1-(4-nitrophenyl)ethan-1-ol** is a crucial intermediate in the synthesis of the antibiotic Chloramphenicol. The stereochemistry of the alcohol is retained and dictates the final stereochemistry of the drug, which is essential for its antibacterial activity.

The following diagram illustrates the logical workflow from the precursor to the final drug product.



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Caption: Synthetic workflow from 4-nitroacetophenone to Chloramphenicol.

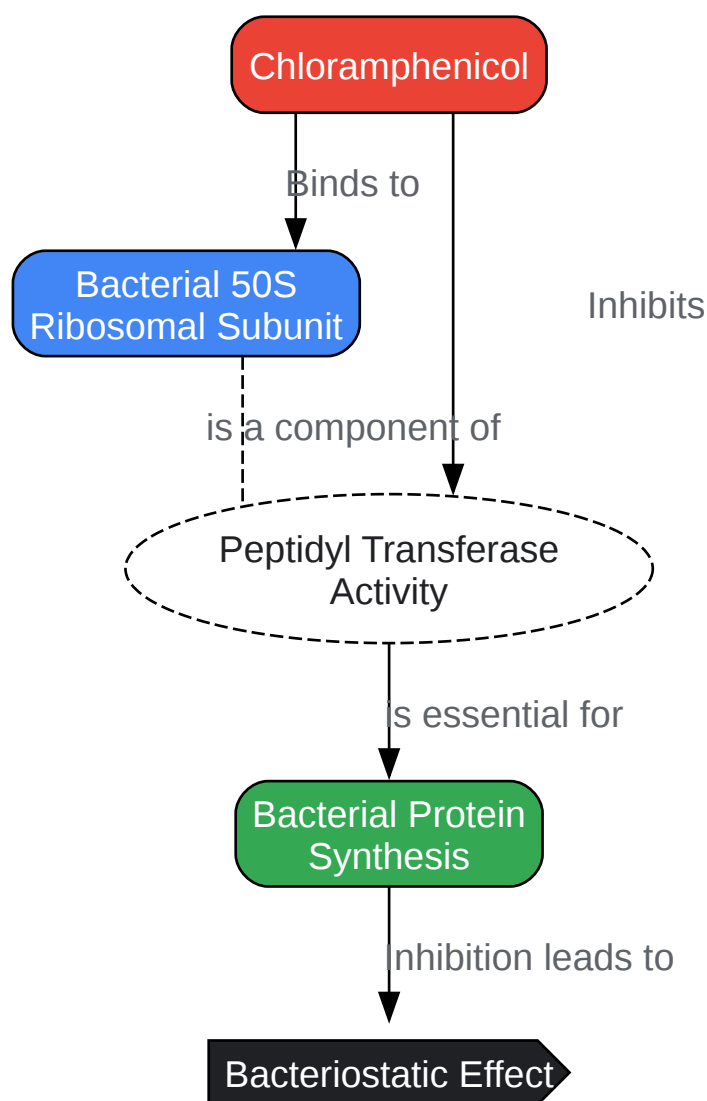
## Signaling Pathways and Biological Activity

As a chiral intermediate, **(1R)-1-(4-nitrophenyl)ethan-1-ol** itself is not typically investigated for direct interaction with signaling pathways. Its biological relevance is conferred through its incorporation into the final active pharmaceutical ingredient, Chloramphenicol.

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The drug binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step of protein

elongation. The specific stereochemistry derived from **(1R)-1-(4-nitrophenyl)ethan-1-ol** is critical for this binding and subsequent inhibition.

The following diagram illustrates the logical relationship of Chloramphenicol's mechanism of action.



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Caption: Mechanism of action of Chloramphenicol.

## Conclusion

**(1R)-1-(4-nitrophenyl)ethan-1-ol** is a valuable chiral intermediate with well-defined properties and a critical role in the synthesis of important pharmaceuticals like Chloramphenicol. The enantioselective synthesis of this compound, primarily through the asymmetric reduction of 4-nitroacetophenone, is a key step that has been extensively studied and optimized. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this chiral building block is essential for the efficient and successful production of stereochemically pure active pharmaceutical ingredients.

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